molecular formula C18H23ClFNO3 B163492 alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride CAS No. 131961-73-4

alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride

Cat. No. B163492
M. Wt: 355.8 g/mol
InChI Key: FKKAXJAJYDUJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride, also known as ABE-DMEM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABE-DMEM is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of certain enzymes. alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride has been shown to enhance the release of dopamine and norepinephrine in the brain by inhibiting the reuptake of these neurotransmitters. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which may contribute to its pharmacological effects.

Biochemical And Physiological Effects

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the enhancement of neurotransmitter release, the inhibition of cancer cell growth, and the modulation of enzyme activity. alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One of the main advantages of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride is its versatility as a scaffold for the development of new compounds with improved pharmacological properties. alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the limitations of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride. One area of interest is the development of new compounds based on the alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride scaffold with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic benefits of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride in neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride and its potential applications in drug discovery and cancer research.

Synthesis Methods

The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride involves several steps, including the reaction of 4-fluorophenol with 4-bromo-1-chlorobenzene to obtain 4-bromo-1-(4-fluorophenoxy)benzene. This compound is then reacted with 2-(dimethylamino)ethyl chloride to obtain alpha-((2-(dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzene. Finally, this compound is reacted with methanol and hydrochloric acid to obtain alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride.

Scientific Research Applications

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride has been shown to enhance the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. In cancer research, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride has been used as a scaffold for the development of new compounds with improved pharmacological properties.

properties

CAS RN

131961-73-4

Product Name

alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemethanol hydrochloride

Molecular Formula

C18H23ClFNO3

Molecular Weight

355.8 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-[4-(4-fluorophenoxy)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C18H22FNO3.ClH/c1-20(2)11-12-22-13-18(21)14-3-7-16(8-4-14)23-17-9-5-15(19)6-10-17;/h3-10,18,21H,11-13H2,1-2H3;1H

InChI Key

FKKAXJAJYDUJOL-UHFFFAOYSA-N

SMILES

CN(C)CCOCC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)O.Cl

Canonical SMILES

CN(C)CCOCC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)O.Cl

synonyms

alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-fluorophenoxy)benzenemeth anol hydrochloride

Origin of Product

United States

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